molecular formula C17H15ClF3N3O3 B11473523 Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyridinylamino)-, ethyl ester

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyridinylamino)-, ethyl ester

Cat. No.: B11473523
M. Wt: 401.8 g/mol
InChI Key: XIDCOIQJGXVSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyridinylamino)-, ethyl ester is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a trifluoromethyl group, and a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyridinylamino)-, ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 2-chlorobenzoyl chloride and 2-pyridinylamine. These intermediates are then reacted with trifluoroacetic acid and ethyl alcohol under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyridinylamino)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into simpler derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyridinylamino)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyridinylamino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propanoic acid, 2-chloro-, ethyl ester
  • Propanoic acid, 2-methyl-, ethyl ester
  • Propanoic acid, 2-oxo-, ethyl ester

Uniqueness

Propanoic acid, 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(2-pyridinylamino)-, ethyl ester is unique due to its combination of functional groups, which impart specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the pyridinylamino group contributes to its potential biological activities.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C17H15ClF3N3O3

Molecular Weight

401.8 g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoate

InChI

InChI=1S/C17H15ClF3N3O3/c1-2-27-15(26)16(17(19,20)21,23-13-9-5-6-10-22-13)24-14(25)11-7-3-4-8-12(11)18/h3-10H,2H2,1H3,(H,22,23)(H,24,25)

InChI Key

XIDCOIQJGXVSGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=CC=N1)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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